Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate
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Overview
Description
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate is a chemical compound with the following structural formula:
CH3CH(NH2)COOCH3
It belongs to the class of amino acid derivatives and is commonly used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes:
The synthesis of Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate involves several steps. One common synthetic route includes the following reactions:
-
Bromination
- Start with 2-fluorobenzaldehyde.
- React it with bromine to introduce the bromine atom at the para position.
- Obtain 4-bromo-2-fluorobenzaldehyde.
-
Reductive Amination
- Combine 4-bromo-2-fluorobenzaldehyde with methylamine.
- Use a reducing agent (such as sodium borohydride) to form the desired product, this compound.
Industrial Production:
Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes mentioned above.
Chemical Reactions Analysis
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions:
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Substitution reactions at the bromine or fluorine positions.
Ester Hydrolysis: Hydrolysis of the ester bond to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
Biology and Medicine:
- May have potential pharmacological applications due to its structural features.
- Research into its biological activity and potential drug development.
Industry:
- Used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism by which Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate exerts its effects remains an active area of study. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate stands out due to its unique combination of fluorine and bromine substituents. Similar compounds include other amino acid derivatives and related esters.
Biological Activity
Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activity, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H12BrFNO2 and a molecular weight of approximately 276.105 g/mol. Its structure includes a phenyl ring substituted with bromine and fluorine atoms, which significantly affects its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Fluorination : Introduction of the fluorine atom onto the phenyl ring.
- Bromination : Addition of the bromine atom to the para position.
- Esterification : Formation of the methyl ester group.
- Hydrochloride Formation : Conversion to hydrochloride salt for improved stability and solubility.
These steps can be optimized for industrial production using automated reactors and continuous flow systems.
Enzyme Interactions
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and protein-ligand interactions. The presence of bromine and fluorine enhances its binding affinity to specific proteins or enzymes, modulating various biochemical pathways.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The presence of halogen substituents was found to enhance lipophilicity, improving cell penetration and efficacy against resistant strains .
- Anticancer Research : In cellular assays, this compound showed a significant reduction in viability of Caco-2 cancer cells (39.8% viability compared to untreated controls). This suggests potential as an anticancer agent, warranting further investigation into its mechanisms of action .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The halogen substituents enhance its binding affinity, leading to modulation of enzyme activity or receptor interactions. The precise pathways are still under investigation but are believed to involve alterations in signaling cascades related to cell growth and apoptosis.
Comparison with Similar Compounds
The unique substitution pattern on the phenyl ring distinguishes this compound from structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-(4-bromo-2-fluorophenyl)acetate | Similar phenyl substitution but lacks amino group | Primarily used in esterification reactions |
Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate | Different substitution pattern on the phenyl ring | Potentially different biological activities |
This comparison highlights the distinct chemical properties that may contribute to its enhanced biological activity.
Properties
IUPAC Name |
methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRVNDVYGDWWHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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